molecular formula C10H12N2O2 B1325022 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine CAS No. 1015609-43-4

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No.: B1325022
CAS No.: 1015609-43-4
M. Wt: 192.21 g/mol
InChI Key: CMPMAKMKOVYMKM-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrolopyridine core substituted with a dimethoxymethyl group at the 6-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol and a CAS registry number of 1015609-43-4 . The dimethoxymethyl substituent (–CH(OCH₃)₂) confers unique electronic and steric properties, making it valuable in medicinal chemistry for drug discovery, particularly as a building block for kinase inhibitors or receptor modulators. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or functionalization of preformed pyrrolopyridine scaffolds .

Properties

IUPAC Name

6-(dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-13-10(14-2)7-5-9-8(12-6-7)3-4-11-9/h3-6,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPMAKMKOVYMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC2=C(C=CN2)N=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640154
Record name 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015609-43-4
Record name 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo[3,2-b]pyridine core. The dimethoxymethyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce different hydrogenated forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:

  • Antimicrobial Properties : Studies have indicated that 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine has potential antimicrobial effects, making it suitable for further exploration in treating infections caused by resistant pathogens.
  • Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, with mechanisms involving apoptosis and inhibition of tumor growth pathways. Its derivatives have shown cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects : There is evidence that the compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The common synthetic route includes:

  • Reaction with Dimethoxymethyl Chloride : Under basic conditions, this reaction yields the desired pyrrolopyridine structure. The synthetic pathway often requires careful optimization to enhance yield and purity.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
1Pyridine derivative + Dimethoxymethyl chloride + BaseThis compound
2Oxidation with oxidizing agentsReactive intermediates

Case Studies and Research Findings

Several studies have documented the pharmacological profiles of compounds related to this compound:

  • PDE4B Inhibitors : A series of pyrrolo derivatives were synthesized and evaluated for their inhibitory activity against phosphodiesterase 4B (PDE4B). Some derivatives showed significant potency and selectivity, suggesting that modifications to the pyrrolopyridine scaffold can lead to improved therapeutic agents for CNS diseases .
  • Cytotoxic Activity Assessment : Research has demonstrated that certain derivatives of pyrrolo compounds exhibit considerable cytotoxic activity against cancer cell lines. The structure-activity relationship analysis highlighted the importance of specific functional groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine with key analogs, focusing on substituent effects, physicochemical properties, and applications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound –CH(OCH₃)₂ at C6 C₁₀H₁₂N₂O₂ 192.22 1015609-43-4 Enhanced solubility due to polar dimethoxymethyl group; used in kinase inhibitor synthesis .
6-(Trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine –CF₃ at C6 C₈H₅F₃N₂ 186.13 1190311-44-4 Electron-withdrawing CF₃ group improves metabolic stability; intermediate in anticancer agents .
6-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine –Br at C6; –CH₃ at N1 C₈H₇BrN₂ 211.06 1086064-46-1 Bromine enables Suzuki-Miyaura cross-coupling; precursor to fluorescent probes .
6-Ethynyl-1H-pyrrolo[3,2-b]pyridine –C≡CH at C6 C₈H₅N₂ 143.15 1256790-91-6 Ethynyl group facilitates click chemistry; used in covalent inhibitor design .
6-(4-Fluoro-3-methylphenyl)-1H-pyrrolo[3,2-b]pyridine –(4-F-3-MeC₆H₃) at C6 C₁₄H₁₂FN₂ 236.26 2064117-73-1 Aromatic substituent enhances π-π stacking; explored in CNS-targeting drugs .
6-(Difluoromethyl)-1H-pyrrolo[3,2-b]pyridine –CF₂H at C6 C₈H₆F₂N₂ 168.14 1261563-77-2 Difluoromethyl group balances lipophilicity and polarity; candidate for antiviral agents .
6-Chloro-1H-pyrrolo[3,2-b]pyridine –Cl at C6 C₇H₅ClN₂ 154.58 N/A Chlorine substitution aids in halogen bonding; scaffold for antibacterial compounds .

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating Groups (e.g., –CH(OCH₃)₂): The dimethoxymethyl group increases electron density at the pyrrolopyridine core, enhancing solubility and modulating binding affinity in kinase targets . This contrasts with electron-withdrawing groups like –CF₃, which improve oxidative stability but reduce solubility .
  • Halogen Substituents (e.g., –Br, –Cl): Bromine and chlorine enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification . Brominated derivatives show higher reactivity than chlorinated analogs due to weaker C–Br bonds.
  • Alkyne/Aromatic Groups (e.g., –C≡CH, –Ar): Ethynyl groups are pivotal for bioorthogonal chemistry, while aryl substituents (e.g., 4-fluoro-3-methylphenyl) enhance target selectivity via hydrophobic interactions .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The trifluoromethyl (–CF₃) and difluoromethyl (–CF₂H) analogs exhibit higher logP values (2.1–2.5) compared to the dimethoxymethyl derivative (logP ~1.8), impacting blood-brain barrier permeability .
  • Solubility: The dimethoxymethyl group confers superior aqueous solubility (>10 mg/mL in PBS) relative to halogenated or aromatic analogs (<2 mg/mL) .
  • Metabolic Stability: Fluorinated derivatives (e.g., –CF₃, –CF₂H) resist CYP450-mediated oxidation, whereas methoxy groups (–OCH₃) are susceptible to demethylation .

Research Findings and Challenges

  • Synthetic Accessibility: The dimethoxymethyl derivative is synthesized via Pd-catalyzed coupling of 6-bromo-pyrrolopyridine with dimethoxymethyl boronic acid, achieving >90% yield . By contrast, trifluoromethylation requires harsher conditions (e.g., Ruppert-Prakash reagent) with moderate yields (50–60%) .
  • Stability Issues: Methoxy groups in the dimethoxymethyl derivative are prone to acidic hydrolysis, necessitating formulation optimization .
  • Patent Landscape: Derivatives of 6-substituted pyrrolo[3,2-b]pyridines are protected under patents (e.g., EP 2021/070998) for use in kinase modulation .

Biological Activity

6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications. The compound can be synthesized through the reaction of appropriate pyrrole derivatives with aldehydes or ketones under acidic or basic conditions. Characterization is commonly performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.

Biological Activity Overview

Research indicates that pyrrolo[3,2-b]pyridine derivatives exhibit a variety of biological activities, including:

  • Antitumor Activity : Several studies have reported the cytotoxic effects of pyrrolo[3,2-b]pyridine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising IC50 values in the low micromolar range against lung (A549), liver (HepG2), breast (MCF-7), and prostate (PC-3) cancer cell lines .
  • Anti-inflammatory Effects : Some derivatives have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. The IC50 values for these compounds often fall within a range comparable to known anti-inflammatory drugs like celecoxib .
  • Antimicrobial Properties : The antimicrobial activity of pyrrolo[3,2-b]pyridine derivatives has been evaluated against various bacterial strains. Certain compounds have shown potent inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the pyridine ring enhances biological activity by increasing electron density and improving interactions with biological targets.
  • Positioning of Functional Groups : The positioning of substituents on the pyrrolopyridine scaffold significantly affects potency. For example, modifications at the 4 and 6 positions have been shown to enhance cytotoxicity against tumor cells and improve anti-inflammatory properties .

Case Studies

  • Antitumor Activity Study : A study evaluated various pyrrolo[3,2-b]pyridine derivatives for their cytotoxic effects on cancer cell lines. Compound 7c exhibited an IC50 value of approximately 0.82 μM against A549 cells, demonstrating high potency compared to other tested compounds .
  • Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory potential of pyrrolo[3,2-b]pyridine derivatives in carrageenan-induced paw edema models. Compounds showed significant reduction in edema comparable to indomethacin, with effective doses calculated around 9 μM for some derivatives .

Summary Table of Biological Activities

Activity TypeTest SystemNotable CompoundsIC50 Values
AntitumorA549, HepG2, MCF-77c~0.82 μM
Anti-inflammatoryCOX-1/COX-2Various Derivatives~0.04 μM
AntimicrobialGram-positive/negativeVarious DerivativesVaries by strain

Q & A

Q. What are the common synthetic routes for 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine?

The synthesis typically involves cyclization reactions or palladium-catalyzed cross-coupling. One approach adapts methods for pyrrolopyridine derivatives:

  • Step 1 : Construct the pyrrolopyridine core via cyclization of 2-amino-pyrrole derivatives with carbonitrile groups under acidic conditions (e.g., acetic acid) .
  • Step 2 : Introduce the dimethoxymethyl group using Suzuki-Miyaura coupling. For example, react a halogenated pyrrolopyridine intermediate (e.g., 6-bromo derivative) with a dimethoxymethyl boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C .
  • Step 3 : Purify via column chromatography and validate using NMR (¹H/¹³C) and LC-MS .

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is essential:

  • NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., dimethoxymethyl protons at δ ~3.3–3.5 ppm and aromatic protons in the pyrrolopyridine ring) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm .
  • Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the dimethoxymethyl group?

Advanced methodologies include:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, solvent ratio, temperature). For example, a 2³ factorial design can optimize Pd catalyst (0.5–2 mol%), solvent (dioxane:water ratio), and reaction time .
  • Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and select optimal ligands (e.g., PPh₃ vs. XPhos) .
  • In Situ Monitoring : Track reaction progress via FT-IR or Raman spectroscopy to minimize side products like dehalogenated byproducts .

Q. How to resolve contradictions in reported biological activity data (e.g., antidiabetic vs. antitumor effects)?

Methodological strategies include:

  • Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., cell line specificity, incubation time). For example, test against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with standardized MTT protocols .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to divergent effects .
  • Structural Analog Studies : Synthesize analogs (e.g., varying methoxy positions) to isolate SAR trends. For instance, replacing dimethoxymethyl with trifluoromethyl may enhance selectivity for kinase inhibition .

Q. What strategies mitigate challenges in regioselective functionalization of the pyrrolopyridine core?

Advanced approaches involve:

  • Directed C-H Activation : Employ Pd/norbornene catalysis to selectively functionalize the C3 or C5 positions .
  • Protecting Group Chemistry : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield reactive NH groups during cross-coupling .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 30-minute coupling at 120°C vs. 12 hours conventionally) while maintaining regioselectivity .

Methodological Resources

  • Synthetic Protocols : Refer to Schemes 2 and 5 in for stepwise reaction conditions.
  • Data Analysis : Use ICReDD’s computational-experimental feedback loop for reaction optimization .
  • Bioactivity Validation : Follow pharmacopeial guidelines for assay reproducibility (e.g., USP <1032> for cell-based assays) .

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